molecular formula C22H29Cl3N4O B8580365 3-Amino-4-phenyl-1-[N-(4-pyridin-2-yl-benzyl)-hydrazino]-butan-2-ol trihydrochloride

3-Amino-4-phenyl-1-[N-(4-pyridin-2-yl-benzyl)-hydrazino]-butan-2-ol trihydrochloride

Cat. No. B8580365
M. Wt: 471.8 g/mol
InChI Key: NJYXKWPIADSLCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-4-phenyl-1-[N-(4-pyridin-2-yl-benzyl)-hydrazino]-butan-2-ol trihydrochloride is a useful research compound. Its molecular formula is C22H29Cl3N4O and its molecular weight is 471.8 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C22H29Cl3N4O

Molecular Weight

471.8 g/mol

IUPAC Name

3-amino-1-[amino-[(4-pyridin-2-ylphenyl)methyl]amino]-4-phenylbutan-2-ol;trihydrochloride

InChI

InChI=1S/C22H26N4O.3ClH/c23-20(14-17-6-2-1-3-7-17)22(27)16-26(24)15-18-9-11-19(12-10-18)21-8-4-5-13-25-21;;;/h1-13,20,22,27H,14-16,23-24H2;3*1H

InChI Key

NJYXKWPIADSLCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)N)O)N.Cl.Cl.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

The Boc-aza-isostere (7) (1.2 g, 2.1 mmol) was taken up in 1,4-dioxane (16 mL), and stirred at room temperature, under nitrogen. After five minutes, 4N HCl (12 mL) was added via syringe. There was immediate precipitate formation, and the mixture was stirred at room temperature, under nitrogen. After approximately 18 hours, the dioxane was removed under reduced pressure. The yellow residue was azeotroped with toluene (3×25 mL), and then dried under high vacuum. After 6 hours under high vacuum, 0.92 g (91%) of (8) was obtained as a yellow solid. 1H NMR (CD3OD) δ 8.87 (d, 1H), 8.69 (m, 1H), 8.42 (d, 1H), 8.06 (m, 3H), 7.80 (d, 2H), 7.28 (m, 6H), 4.25 (m, 3H), 3.13 (m, 2H), 2.88 (d, 2H); MS (M)+=472.
[Compound]
Name
Boc-aza
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.2 g
Type
reactant
Reaction Step Two
Name
Quantity
12 mL
Type
reactant
Reaction Step Three
Quantity
16 mL
Type
solvent
Reaction Step Four
Name
Yield
91%

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